N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide is a chemical compound with the molecular formula C15H12N2OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and material science. This compound is characterized by the presence of a cyano group, a methylsulfanyl group, and a fluorobenzenecarboxamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes as in laboratory settings. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzenecarboxamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzenecarboxamides
Scientific Research Applications
N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and molecular interactions due to its unique chemical properties.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the fluorobenzenecarboxamide moiety play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential in therapeutic applications .
Comparison with Similar Compounds
N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide can be compared with similar compounds such as N-[3-cyano-4-(methylsulfanyl)phenyl]nicotinamide . While both compounds share the cyano and methylsulfanyl groups, the presence of different aromatic rings (fluorobenzenecarboxamide vs. nicotinamide) imparts distinct chemical and biological properties. The unique combination of functional groups in this compound makes it particularly valuable for specific research applications.
List of Similar Compounds
- N-[3-cyano-4-(methylsulfanyl)phenyl]nicotinamide
- N-(3-Cyano-4-(methylsulfanyl)phenyl)nicotinamide
Properties
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZHOHJJYRNIGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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